1-((3,4-Difluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine
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Overview
Description
1-((3,4-Difluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a piperidine ring substituted with a 3,4-difluorophenylsulfonyl group and a methylsulfonyl group. The presence of fluorine atoms in the phenyl ring enhances its chemical stability and biological activity.
Preparation Methods
The synthesis of 1-((3,4-Difluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the 3,4-Difluorophenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using 3,4-difluorobenzenesulfonyl chloride under basic conditions.
Addition of the Methylsulfonyl Group: The final step includes the methylation of the sulfonyl group using methylsulfonyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-((3,4-Difluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include sulfone derivatives, amines, and substituted phenyl compounds.
Scientific Research Applications
1-((3,4-Difluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s stability and biological activity make it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-((3,4-Difluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine involves its interaction with molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
1-((3,4-Difluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine can be compared with other similar compounds, such as:
1-((3,4-Dichlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine: Similar structure but with chlorine atoms instead of fluorine, leading to different chemical and biological properties.
1-((3,4-Difluorophenyl)sulfonyl)-4-(ethylsulfonyl)piperidine: Similar structure but with an ethylsulfonyl group instead of a methylsulfonyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical stability and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(3,4-difluorophenyl)sulfonyl-4-methylsulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO4S2/c1-20(16,17)9-4-6-15(7-5-9)21(18,19)10-2-3-11(13)12(14)8-10/h2-3,8-9H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQHHFFEYZABRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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